MK-0812 Succinate
Description
The compound is a structurally complex derivative of butanedioic acid (succinic acid) conjugated with a multifunctional amide moiety. Its core structure includes:
- Butanedioic acid backbone: A four-carbon dicarboxylic acid (HOOC-CH₂-CH₂-COOH) serving as the primary scaffold.
- Cyclopentyl group: A five-membered ring substituted with a propan-2-yl group at the 1-position and an amino-linked tetrahydropyran (3-methoxyoxan-4-yl) at the 3-position.
- Naphthyridine moiety: A bicyclic heteroaromatic system (7,8-dihydro-5H-1,6-naphthyridine) with a trifluoromethyl (-CF₃) substituent at the 3-position.
This compound’s stereochemistry is critical, with defined configurations at the cyclopentyl [(1S,3R)] and tetrahydropyran [(3S,4S)] groups.
Properties
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJJJUIDYHHSM-PXUYIWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,6-Naphthyridine
The 1,6-naphthyridine core is synthesized via a three-step sequence. First, 3,3,3-trifluoropropanoic acid reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate N-[3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-N-methylmethanamium hexafluorophosphate (CF₃DT) . This intermediate undergoes cyclocondensation with tert-butoxycarbonyl (BOC)-protected piperidone in the presence of sodium hexafluorophosphate (NaPF₆), yielding N-BOC-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. Deprotection with hydrochloric acid in methanol furnishes the free base 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (85% yield) .
Table 1: Reaction Conditions for 1,6-Naphthyridine Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF, NaPF₆ | Neat | 0°C → 25°C | 92% |
| 2 | BOC-piperidone, Na₂CO₃ | DMF | 100°C | 78% |
| 3 | HCl, MeOH | Methanol | Reflux | 85% |
Preparation of (1S,3R)-3-Amino-1-Isopropylcyclopentyl Intermediate
The cyclopentyl scaffold is constructed via stereoselective reductive amination. A pyrrole-protected amine is deprotected using hydroxylamine hydrochloride in methanol, yielding a primary amine salt . This intermediate reacts with (3R)-3-methoxytetrahydro-4H-pyran-4-one under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) at 0–5°C. Tributylamine buffers the reaction to pH 6–7, ensuring >90% diastereomeric excess for the (3S,4S)-configured product .
Critical Parameters :
-
Solvent : THF enhances solubility of the hydrophobic intermediates.
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Temperature : Low temperatures (0–5°C) minimize epimerization.
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Catalyst : NaBH(OAc)₃ selectively reduces the imine without over-reducing the tetrahydropyran ring .
Coupling of 1,6-Naphthyridine and Cyclopentyl Moieties
The methanone linkage is established via a two-step activation and coupling sequence. The 1,6-naphthyridine carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 110–115°C . Subsequent reaction with the (1S,3R)-3-amino-1-isopropylcyclopentyl intermediate in THF at 0–5°C affords the methanone product. Triethylamine scavenges HCl, driving the reaction to 95% completion .
Side Reaction Mitigation :
-
Exclusion of Moisture : Strict anhydrous conditions prevent hydrolysis of the acid chloride.
-
Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes dimerization .
Stereoselective Hydrogenation of Cyclopentene Moiety
The cyclopentene double bond in the intermediate [(1S,4S)-4-isopropyl-4-{ [3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopent-2-en-1-yl]amine is hydrogenated using palladium on carbon (Pd/C) under 50 psi H₂ in ethyl acetate . The reaction proceeds with >99% retention of configuration at the (1S,3R) center, critical for biological activity.
Optimization Insights :
-
Catalyst Loading : 5 wt% Pd/C balances activity and cost.
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Pressure : Elevated hydrogen pressure (50 psi) reduces reaction time to 6 hours .
Succinate Salt Formation and Crystallization
The free base is treated with butanedioic acid (succinic acid) in a 1:1 molar ratio in methyl tert-butyl ether (MTBE). Crystallization at 0–5°C yields the succinate salt with 99.5% purity by HPLC .
Table 2: Crystallization Conditions for Succinate Salt
| Parameter | Value |
|---|---|
| Solvent | MTBE |
| Acid-Base Ratio | 1:1 |
| Crystallization Temp | 0–5°C |
| Purity (HPLC) | 99.5% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 1H, naphthyridine-H), 4.12 (m, 1H, cyclopentyl-H), 3.78 (s, 3H, OCH₃), 1.32 (d, 6H, isopropyl-CH₃) .
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¹³C NMR : 172.8 ppm (C=O), 110.4 ppm (CF₃), 55.1 ppm (OCH₃) .
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Reactivity of the Butanedioic Acid Moiety
The succinic acid component (HOOC-CH2-CH2-COOH) is a dicarboxylic acid with two reactive carboxyl groups. Key reactions include:
-
Deprotonation and Salt Formation :
The carboxyl groups ( and ) readily form salts with bases (e.g., NaOH, amines). For example: -
Esterification :
Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters: -
Decarboxylation :
At elevated temperatures, may lose CO₂ to form propionic acid derivatives.
Reactivity of the Naphthyridine and Cyclopentyl Groups
The fused naphthyridine ring and cyclopentyl group introduce sites for electrophilic and nucleophilic reactions:
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Electrophilic Aromatic Substitution :
The electron-deficient naphthyridine ring may undergo nitration or sulfonation at activated positions. -
Amide Bond Hydrolysis :
The methanone group (C=O) adjacent to the naphthyridine could hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives. -
Trifluoromethyl Group Stability :
The -CF₃ group is typically inert but enhances electron-withdrawing effects, directing substitution reactions on the aromatic ring .
Amine and Ether Functional Groups
-
Amine Reactivity :
The secondary amine in the cyclopentyl group may undergo alkylation or acylation. For example, reaction with acetic anhydride: -
Ether Cleavage :
The methoxy group (-OCH₃) in the oxane ring can undergo demethylation with strong acids (e.g., HBr) to form a hydroxyl group .
Synthetic and Catalytic Pathways
The synthesis of such compounds often involves:
-
Peptide Coupling Reagents :
Use of EDCl/HOBt for amide bond formation, as seen in analogous intermediates . -
Chiral Resolution :
Stereoselective synthesis of the (1S,3R)-cyclopentyl group via asymmetric catalysis. -
Deprotection Steps :
Removal of protecting groups (e.g., benzyl esters) via hydrogenation .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Butanedioic acid derivatives play a significant role in drug development, particularly in synthesizing active pharmaceutical ingredients (APIs). The specific compound mentioned is associated with the synthesis of naphthyridine derivatives, which have shown potential as kinase inhibitors for treating various cancers and other diseases. For instance, naphthyridine compounds have been investigated for their efficacy against advanced gastrointestinal stromal tumors (GIST) and other malignancies by targeting specific molecular pathways .
1.2 Antimicrobial Activity
Research has indicated that butanedioic acid derivatives exhibit antimicrobial properties. The naphthyridine structure within the compound can enhance its biological activity against pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of functional groups such as carboxylic acids has been shown to facilitate the formation of complexes that inhibit cell wall biosynthesis in bacteria .
Biochemical Research
2.1 Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For example, certain derivatives have been identified as potent inhibitors of aldose reductase and other key enzymes, which could be beneficial in managing conditions like diabetic complications .
2.2 Molecular Interactions
The unique configuration of the compound enables it to interact with biological macromolecules, such as proteins and nucleic acids. Studies suggest that these interactions can lead to significant biological effects, including apoptosis in cancer cells and modulation of inflammatory responses .
Industrial Applications
3.1 Polymer Production
Butanedioic acid is widely used in the production of biodegradable plastics and polymers. Its derivatives are incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. This application is particularly relevant in developing eco-friendly alternatives to traditional petroleum-based plastics .
3.2 Agriculture
In agriculture, butanedioic acid acts as a chelating agent that improves nutrient absorption in plants. This property enhances crop yield and promotes sustainable farming practices by reducing the need for chemical fertilizers .
Case Studies
Mechanism of Action
MK-0812 (Succinate) exerts its effects by selectively binding to the CCR2 receptor, thereby blocking the interaction between CCR2 and its ligand, MCP-1. This inhibition prevents the downstream signaling pathways that lead to monocyte recruitment and activation, which are key processes in inflammation. The compound’s high affinity for CCR2 ensures effective blockade of MCP-1 mediated responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to other butanedioic acid derivatives based on structural complexity, functional groups, and applications:
Table 1: Comparative Analysis of Butanedioic Acid Derivatives
Key Findings :
Structural Complexity :
- The target compound’s naphthyridine and tetrahydropyran groups distinguish it from simpler esters (e.g., diethyl ester) or hydroxy derivatives. The trifluoromethyl group is rare in natural derivatives but common in synthetic pharmaceuticals for enhanced stability .
- Comparatively, poly(2-octadecyl-butanedioate) is a polymer with industrial chelation uses, lacking the heterocyclic complexity of the target compound .
Biological Relevance: Butanedioic acid diethyl ester and D-malic acid p-coumarate are linked to flavor and antioxidant roles, respectively, but lack the trifluoromethyl or nitrogenous heterocycles seen in the target compound . The hydroxy derivative (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid is a microbial metabolite, highlighting the role of stereochemistry in biochemical pathways .
Synthesis Challenges: The target compound’s stereospecific cyclopentyl and tetrahydropyran groups may require advanced synthetic techniques, such as those described in stereospecific ribosyl-diazepanone synthesis ().
Potential Applications: While simpler derivatives are used in food, agriculture, and materials science, the target compound’s structure aligns with drug discovery trends (e.g., naphthyridines in kinase inhibitors).
Notes
Inference-Based Analysis : Structural comparisons rely on substituent chemistry (e.g., trifluoromethyl’s role in drugs) due to the absence of direct studies on the target compound.
Biological Activity
The compound butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone is a complex organic molecule that exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Butanedioic Acid Backbone : This component is known for its role in various biochemical pathways.
- Naphthyridine Moiety : The presence of a naphthyridine structure suggests potential interactions with biological receptors and enzymes.
- Trifluoromethyl Group : This substituent often enhances the lipophilicity and metabolic stability of compounds.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement conducive to diverse biological interactions.
Anticancer Properties
Research has shown that naphthyridine derivatives, including those similar to the compound , possess notable anticancer activity. For instance, studies have reported that certain naphthyridine alkaloids exhibit cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (non-small cell lung cancer)
- CEM-SS (T-lymphoblastic leukemia)
In vitro studies demonstrated IC50 values ranging from 10.47 to 15.03 µg/mL for these compounds, indicating their potential as anticancer agents .
- DNA Intercalation : Some naphthyridine derivatives intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through pathways that may be independent of p53 signaling.
- Modulation of Inflammatory Mediators : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in tumor progression .
Neuroprotective Effects
The neuroprotective potential of naphthyridine derivatives has also been explored. These compounds may influence neurotransmitter systems and exhibit psychotropic effects that could be beneficial in treating neurodegenerative diseases .
Study on Naphthyridine Derivatives
A comprehensive review detailed the synthesis and biological evaluation of various naphthyridine derivatives. Notably, compounds with specific substitutions at positions C3 and C4 exhibited distinct selectivity for biological targets, suggesting that structural modifications can significantly influence pharmacological outcomes .
Table 1: Biological Activities of Selected Naphthyridine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Targeted Cancer Type |
|---|---|---|---|
| Aaptamine | Cytotoxic | 10.47 | NSCLC |
| Canthinone | Anti-inflammatory | 15.03 | Colorectal cancer |
| Suberitine A | Antitumor | 1.8 | P388 leukemia |
| Sophoramine | Antinematicidal | - | Pine tree nematodes |
Q & A
Q. What statistical methods are suitable for high-throughput screening (HTS) data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
